molecular formula C15H11Cl2FN4S B15097637 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine

Cat. No.: B15097637
M. Wt: 369.2 g/mol
InChI Key: DDDKSFNUBQNFGE-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the reaction of 6-chloro-2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative This intermediate is then reacted with 4-chlorophenylhydrazine to form the triazole ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine, including the presence of chlorinated and fluorinated aromatic rings.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, also exhibit diverse biological activities and are of interest in various fields.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both chlorinated and fluorinated aromatic rings, along with the triazole ring, contributes to its distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H11Cl2FN4S

Molecular Weight

369.2 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl2FN4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2

InChI Key

DDDKSFNUBQNFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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